2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-ol is a pyrimidine derivative characterized by a cyclopropyl group and a fluorophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. It is classified under heterocyclic compounds, specifically pyrimidines, which are known for their diverse applications in pharmaceuticals and agrochemicals.
The synthesis of 2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-ol typically involves multiple synthetic routes. One common approach includes:
The synthesis may also include various reaction conditions that optimize yield and purity, such as temperature control and the use of solvents that facilitate the reactions.
The molecular formula of 2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-ol is CHFNO. The structure consists of a pyrimidine ring substituted at the 6-position with a 4-fluorophenyl group and at the 2-position with a cyclopropyl group.
Key structural features include:
The compound's melting point, solubility, and spectral data (NMR, IR) are crucial for characterizing its properties but are not detailed in the provided sources.
2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action for 2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-ol primarily involves its interaction with specific enzymes or proteins. Notably, it has been shown to inhibit serine/threonine-protein kinase ATR, which plays a critical role in the DNA damage response pathway.
This inhibition leads to altered phosphorylation patterns of proteins involved in cell cycle regulation and DNA repair mechanisms, ultimately affecting cellular responses to DNA damage .
While specific physical properties such as boiling point or density are not explicitly stated in the sources, general characteristics of similar compounds include:
Chemical properties include:
2-Cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-ol has several notable applications:
Pyrimidine scaffolds have evolved from fundamental nucleic acid components to privileged structures in drug discovery. Early therapeutics focused on antimetabolites like 5-fluorouracil (1957), which targeted nucleotide biosynthesis in cancer [4]. The 21st century witnessed strategic diversification, incorporating cyclopropyl and aryl substituents to enhance target specificity and pharmacokinetics. For example, 2-cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine (CID 61785011) demonstrated the impact of cyclopropyl on metabolic stability, while 2-phenyl-4-cyclopropyl-pyrimidine derivatives in patents (e.g., US8466156B2) established cyclopropyl’s role in optimizing steric interactions with purinergic receptors [3] . The integration of fluorophenyl groups—exemplified by 2-cyclopropyl-4-(4-fluorophenyl)-quinolin-3-yl-methanol-d5—further improved blood-brain barrier penetration and binding affinity to neurological targets . This evolution underscores a deliberate shift toward molecular hybridization, where substituent engineering addresses off-target effects and solubility limitations inherent in early pyrimidine drugs.
Table 1: Key Milestones in Pyrimidine Derivative Development
Time Period | Innovation | Representative Compound | Therapeutic Impact |
---|---|---|---|
1950–1980 | Antimetabolite designs | 5-Fluorouracil | Cancer chemotherapy |
1990–2010 | Cyclopropyl incorporation | 2-Cyclopropyl-6-(4-methylphenyl)pyrimidin-4-amine | Enhanced metabolic stability |
2010–Present | Fluorophenyl hybridization | 2-Cyclopropyl-4-(4-fluorophenyl)quinoline derivatives | Kinase inhibition & CNS targeting |
The bioactivity of 2-cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-ol arises from synergistic interactions between its cyclopropyl and fluorophenyl moieties:
Metabolic Stability: Cyclopropyl reduces cytochrome P450-mediated oxidation, as evidenced by 2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline’s 22 mL/min/kg hepatic clearance [10]. This contrasts sharply with tert-butyl analogs, which undergo rapid hydroxylation.
Fluorophenyl Effects:
Table 2: Impact of Substituents on Pyrimidine Bioactivity
Substituent | Electronic Effect | Key Biological Interactions | Pharmacological Outcome |
---|---|---|---|
Cyclopropyl | σ-donor | Hydrophobic pocket filling; conformational locking | Improved target selectivity & metabolic stability |
Fluorophenyl | −I effect | Dipole–dipole bonds; enhanced membrane traversal | Higher binding affinity & oral bioavailability |
Pyrimidine derivatives like 2-cyclopropyl-6-(4-fluorophenyl)pyrimidin-4-ol modulate inflammation and metabolism through dual-pathway inhibition:
NF-κB Pathway Suppression: In obesity models, pyrimidines such as Cyy-287 inhibit IκBα phosphorylation, preventing NF-κB nuclear translocation. This reduces TNF-α and IL-6 expression by >50% in hepatic tissues, mitigating chronic inflammation [4]. The fluorophenyl group’s electron deficiency is critical here, as it stabilizes hydrogen bonds with p38 MAPK’s ATP-binding site (Kd: 0.8 μM), halting upstream signaling [4].
AMPK/SREBP-1c Axis Regulation: Pyrimidine scaffolds activate AMPKα (Thr172 phosphorylation), which suppresses SREBP-1c-driven lipogenesis. Cyy-287-treated mice show 40% lower hepatic triglyceride levels, attributable to pyrimidine-induced AMPK conformational changes [4]. The cyclopropyl moiety augments this by prolonging half-life (t½ > 4 hr), ensuring sustained pathway modulation [10].
Table 3: Molecular Targets of Anti-Inflammatory Pyrimidines
Target Pathway | Key Proteins | Pyrimidine-Mediated Effect | Downstream Outcome |
---|---|---|---|
MAPK/NF-κB signaling | p38, IKKβ, NF-κB p65 | Phosphorylation inhibition (↓60–80%) | Reduced TNF-α, IL-1β, IL-6 expression |
AMPK/SREBP-1c axis | AMPKα, SREBP-1c, ACC | AMPK activation; SREBP-1c cleavage blockade | ↓Lipogenesis; ↑fatty acid oxidation |
The structural plasticity of pyrimidines enables tailored modifications—such as fluorophenyl positioning—to fine-tune affinity for these targets, offering a versatile platform for obesity-related complications [4] [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1